molecular formula C13H18BrNO2 B1374378 (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate CAS No. 1187932-25-7

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Cat. No.: B1374378
CAS No.: 1187932-25-7
M. Wt: 300.19 g/mol
InChI Key: WWNQMGYJYMXOEU-SECBINFHSA-N
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Description

®-tert-butyl 1-(3-bromophenyl)ethylcarbamate is an organic compound with the molecular formula C13H18BrNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate typically involves the reaction of ®-1-(3-bromophenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

(R)1(3bromophenyl)ethanol+tert-butyl chloroformate(R)tertbutyl1(3bromophenyl)ethylcarbamate(R)-1-(3-bromophenyl)ethanol + \text{tert-butyl chloroformate} \rightarrow (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate (R)−1−(3−bromophenyl)ethanol+tert-butyl chloroformate→(R)−tert−butyl1−(3−bromophenyl)ethylcarbamate

Industrial Production Methods: In an industrial setting, the production of ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

    Oxidation: ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

®-tert-butyl 1-(3-bromophenyl)ethylcarbamate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the area of chiral drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

  • (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
  • tert-butyl 1-(3-chlorophenyl)ethylcarbamate
  • tert-butyl 1-(3-fluorophenyl)ethylcarbamate

Comparison:

    Chirality: ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate is unique due to its specific chiral configuration, which can result in different biological activities compared to its (S)-enantiomer.

    Substituent Effects: The presence of a bromine atom in ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate can lead to different reactivity and interaction profiles compared to compounds with other halogen substituents like chlorine or fluorine.

This detailed article provides a comprehensive overview of ®-tert-butyl 1-(3-bromophenyl)ethylcarbamate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNQMGYJYMXOEU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193086
Record name 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-25-7
Record name 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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